molecular formula C8H16Cl2N4 B6220509 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride CAS No. 2758004-64-5

3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride

Cat. No.: B6220509
CAS No.: 2758004-64-5
M. Wt: 239.1
InChI Key:
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Description

3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is a chemical compound that features a triazole ring attached to an azepane structure. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is known for its stability and versatility, making it a valuable component in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:

    Preparation of Azepane Derivative: The azepane derivative is synthesized through a series of reactions starting from commercially available precursors.

    Formation of Azide Intermediate: The azepane derivative is then converted into an azide intermediate using sodium azide.

    CuAAC Reaction: The azide intermediate is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of 3-(1H-1,2,3-triazol-1-yl)azepane.

    Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the azepane moiety.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the CuAAC reaction to form the triazole ring.

    Sodium Azide: Used to convert the azepane derivative into an azide intermediate.

    Hydrochloric Acid: Used to form the dihydrochloride salt.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Azepane Derivatives: Compounds with similar azepane structures but different functional groups.

Uniqueness

3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is unique due to the combination of the triazole ring and azepane structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a reduction reaction to form the azepane ring and subsequent quaternization to form the dihydrochloride salt.", "Starting Materials": [ "1,6-dibromohexane", "sodium azide", "copper sulfate", "sodium ascorbate", "propargylamine", "hydrogen gas", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole\n- Dissolve propargylamine in ethanol and add sodium azide\n- Stir the mixture at room temperature for 24 hours\n- Filter the mixture to remove any precipitate\n- Concentrate the filtrate under reduced pressure to obtain 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole", "Step 2: Synthesis of 3-(1H-1,2,3-triazol-1-yl)hexane\n- Dissolve 1,6-dibromohexane and 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in ethanol\n- Add copper sulfate and sodium ascorbate to the mixture\n- Stir the mixture at room temperature for 24 hours\n- Filter the mixture to remove any precipitate\n- Concentrate the filtrate under reduced pressure to obtain 3-(1H-1,2,3-triazol-1-yl)hexane", "Step 3: Synthesis of 3-(1H-1,2,3-triazol-1-yl)azepane\n- Dissolve 3-(1H-1,2,3-triazol-1-yl)hexane in ethanol\n- Add hydrogen gas and a palladium catalyst to the mixture\n- Stir the mixture under hydrogen gas for several hours\n- Filter the mixture to remove any precipitate\n- Concentrate the filtrate under reduced pressure to obtain 3-(1H-1,2,3-triazol-1-yl)azepane", "Step 4: Synthesis of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride\n- Dissolve 3-(1H-1,2,3-triazol-1-yl)azepane in hydrochloric acid\n- Quaternize the amine group with excess hydrochloric acid\n- Concentrate the mixture under reduced pressure to obtain 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride" ] }

CAS No.

2758004-64-5

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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